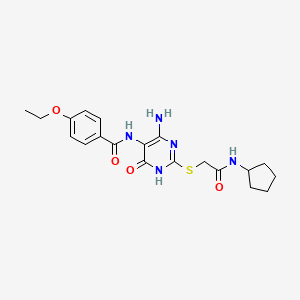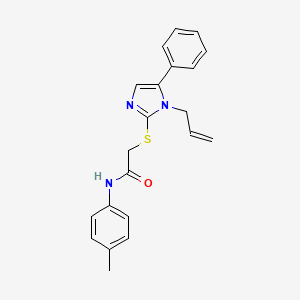
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as PTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PTAA is a thioacetamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is not well understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and prostaglandin E2 (PGE2) in macrophages. This compound has also been reported to reduce the levels of reactive oxygen species (ROS) in cancer cells. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using the optimized methods. This compound has been found to exhibit good solubility in various solvents, which makes it suitable for in vitro experiments. However, one of the limitations of this compound is that its mechanism of action is not well understood, which makes it difficult to design experiments to elucidate its therapeutic properties.
Future Directions
There are several future directions for 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide research. One of the potential applications of this compound is in the development of anti-cancer drugs. Further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent. Moreover, this compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. Additionally, this compound can be used as a lead compound for the development of new drugs with improved efficacy and specificity.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been synthesized using various methods and has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has several advantages for lab experiments, including its stability and solubility. However, its mechanism of action is not well understood, which makes it difficult to design experiments to elucidate its therapeutic properties. Future research on this compound may lead to the development of new drugs with improved efficacy and specificity.
Synthesis Methods
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has been synthesized using various methods, including the reaction of 1-allyl-5-phenyl-1H-imidazole-2-thiol with p-toluenesulfonyl chloride, followed by the reaction with acetyl chloride. Another method involves the reaction of 2-chloro-N-(p-tolyl)acetamide with 1-allyl-5-phenyl-1H-imidazole-2-thiol in the presence of a base. These methods have been reported in the literature and have been optimized to obtain high yields of this compound.
Scientific Research Applications
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages. Furthermore, this compound has been found to possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-(4-methylphenyl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-3-13-24-19(17-7-5-4-6-8-17)14-22-21(24)26-15-20(25)23-18-11-9-16(2)10-12-18/h3-12,14H,1,13,15H2,2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLKMKANZOSGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8'-chloro-1-(2-(4-methoxyphenyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2622112.png)
![3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2622113.png)
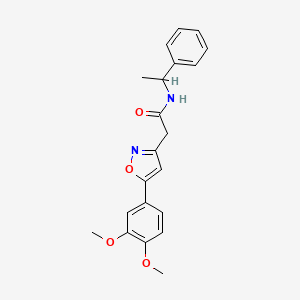
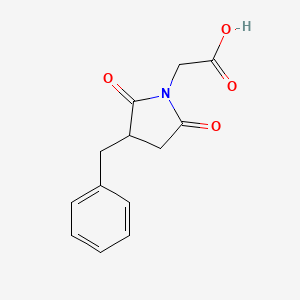
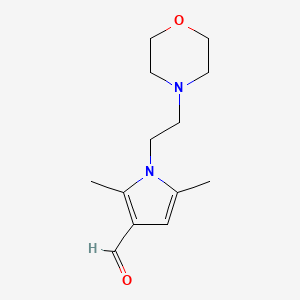
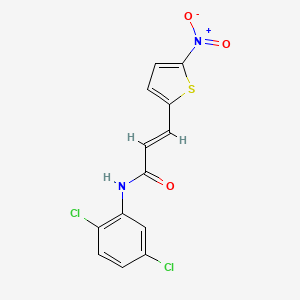
![N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2622121.png)
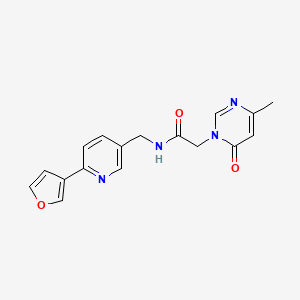

![1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine](/img/structure/B2622125.png)
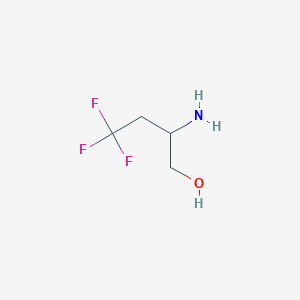
![N'-{2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B2622130.png)
![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2622131.png)
